(3-(Methylamino)pyridin-4-yl)methanol
Description
(3-(Methylamino)pyridin-4-yl)methanol is a pyridine derivative featuring a methylamino group at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring. The methylamino substituent likely enhances hydrogen-bonding capacity and solubility in polar solvents compared to non-functionalized pyridines.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[3-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-4,8,10H,5H2,1H3 |
InChI Key |
MJCKQTDFCPPYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: The synthesis begins with 2-chloronicotinic acid, which reacts with methylamine hydrochloride, potassium carbonate, and cuprous bromide in DMF solvent at 100°C.
Method 2: Another method involves the reduction of 2-methylamino-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid.
Industrial Production Methods
The industrial production of (3-(Methylamino)pyridin-4-yl)methanol typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-(Methylamino)pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Derivatives with different degrees of hydrogenation.
Substitution: Compounds with different functional groups replacing the hydroxyl or methylamino groups.
Scientific Research Applications
(3-(Methylamino)pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers and as an antioxidant in certain plastic materials.
Mechanism of Action
The mechanism of action of (3-(Methylamino)pyridin-4-yl)methanol involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3-(Methylamino)pyridin-4-yl)methanol is best understood through comparative analysis with related pyridine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyridine-Methanol Derivatives
Key Findings :
Substituent Effects: The methylamino group in (3-(Methylamino)pyridin-4-yl)methanol distinguishes it from analogs like (3-Methylpyridin-4-yl)methanol ().
Synthetic Flexibility: Ethynyl and vinyl derivatives () demonstrate the feasibility of introducing diverse functional groups at the 3-position, enabling tailored modifications for drug discovery. For example, (3-Ethynylpyridin-4-yl)methanol serves as a precursor for click chemistry-derived libraries .
Biological Activity: The hydroxymethyl group at position 4 is a common feature in ligands for metal ions (e.g., ). (3-Amino-2-methylpyridin-4-yl)methanol forms stable complexes with transition metals, suggesting catalytic or diagnostic applications . Fluorinated analogs (e.g., [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol, ) show enhanced lipophilicity and metabolic stability, critical for CNS-targeting drugs.
Positional Isomerism: Compounds like (5-Methylpyridin-3-yl)methanol () highlight how minor positional changes (methyl at 5 vs. 3) alter electronic properties and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
